Isomalt

説明

Historical Trajectories in Polyol Chemistry and Carbohydrate Science

The study of polyols and carbohydrates has a rich history, evolving from fundamental investigations into the structure and function of simple sugars to complex analyses of polysaccharides and their derivatives. Early carbohydrate research focused on isolation, characterization, and the understanding of basic metabolic pathways acs.orgnih.govillinois.edu. The development of polyol chemistry, a subset of carbohydrate science, gained momentum with the hydrogenation of sugars to produce sugar alcohols like sorbitol and mannitol (B672) biologyonline.com. These early polyols were recognized for their differing metabolic fates and physical properties compared to their parent sugars. The historical trajectory shows a shift from purely structural and metabolic studies to exploring the industrial and biological applications of these compounds acs.orgillinois.eduacs.org. The development of processes like the polyol process for nanoparticle synthesis highlights the diverse applications stemming from fundamental polyol chemistry research rsc.org.

Structural Isomerism and Academic Classification of Isomalt (B1678288) (e.g., α-D-glucopyranosido-1,6-sorbitol and α-D-glucopyranosido-1,6-mannitol)

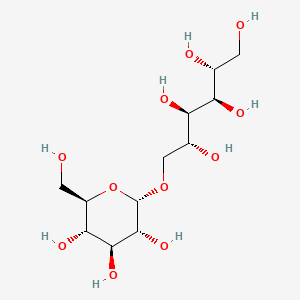

This compound is academically classified as a disaccharide alcohol. Structurally, it is an equimolar mixture of two diastereomeric disaccharides: 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) wikipedia.orgatamanchemicals.comcontaminantdb.caatamanchemicals.comfao.orginchem.org. Both components consist of a glucose moiety linked via an alpha glycosidic bond. In 1,6-GPS, glucose is linked to sorbitol at the C-6 position of the sorbitol moiety. In 1,1-GPM, glucose is linked to mannitol at the C-1 position of the mannitol moiety wikipedia.orgcontaminantdb.cainchem.org. This specific linkage and the presence of both a glucopyranosyl and a hexitol (B1215160) (sorbitol or mannitol) unit define its structural classification. The hydrogenation of isomaltulose, the precursor, results in the cleavage of the fructose (B13574) ring and reduction to the sorbitol and mannitol moieties, while the alpha-D-glucopyranoside linkage remains intact decisionsindentistry.com. Complete hydrolysis of this compound yields glucose, sorbitol, and mannitol in a 2:1:1 molar ratio (50% glucose, 25% sorbitol, and 25% mannitol by mass) wikipedia.orgatamanchemicals.comcontaminantdb.cainchem.org. The presence of these two distinct isomers contributes to this compound's unique physical properties, such as its low hygroscopicity and melting behavior atamanchemicals.comakjournals.combeneo.com.

Interactive Table 1: Composition of this compound upon Complete Hydrolysis

| Component | Percentage by Mass |

| Glucose | 50% |

| Sorbitol | 25% |

| Mannitol | 25% |

Interactive Table 2: Key Structural Components of this compound Isomers

| Isomer | Glucose Linkage Position | Hexitol Moiety |

| 1,6-GPS | 1->6 | Sorbitol |

| 1,1-GPM | 1->1 | Mannitol |

Research Gaps and Future Directions in this compound Scholarly Inquiry

Despite extensive research, several areas within this compound scholarly inquiry warrant further investigation. While the basic synthesis and structural properties are well-established, a deeper understanding of the relationship between the specific isomeric ratio and the resulting physical properties could be beneficial akjournals.comtaylorandfrancis.com. Research into the impact of this compound on the physical stability of amorphous formulations, particularly in the presence of moisture, continues to be relevant akjournals.comacs.org. Exploring novel methods for the synthesis of specific this compound isomers or derivatives with tailored properties could open new avenues for application. Furthermore, while its use in various industries is known, academic research could delve deeper into the fundamental interactions of this compound with other food components or pharmaceutical excipients at a molecular level taylorandfrancis.comoup.com. The potential of this compound in developing sustainable and biodegradable materials is an emerging area of research wikipedia.orgacs.orgnewatlas.com. Future studies could focus on optimizing these materials and exploring their degradation pathways. The impact of this compound on the gut microbiota is another area with ongoing research, and further studies are needed to fully understand these interactions nih.gov.

Interactive Table 3: Areas for Future Research in this compound Scholarly Inquiry

| Research Area | Description |

| Isomer Ratio - Property Relationship | Deeper understanding of how varying 1,6-GPS and 1,1-GPM ratios affect properties. |

| Interactions with Other Components | Molecular-level studies of interactions with food ingredients or excipients. |

| Novel Synthesis Methods | Development of new routes to specific isomers or derivatives. |

| Sustainable Material Applications | Optimization and degradation studies of this compound-based biodegradable materials. |

| Gut Microbiota Interactions | Further investigation into the effects of this compound on the gut microbiome. |

Structure

2D Structure

特性

IUPAC Name |

6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERLAGPUMNYUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860798 | |

| Record name | 1-O-Hexopyranosylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white, slightly hygroscopic, crystalline mass., Solid | |

| Record name | ISOMALT | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, very slightly soluble in ethanol. | |

| Record name | ISOMALT | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

850347-32-9, 64519-82-0, 20942-99-8 | |

| Record name | 1-O-Hexopyranosylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isomalt | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 - 125 °C | |

| Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic and Biosynthetic Pathways of Isomalt

Chemical Synthesis Methodologies

While chemical synthesis of isomaltulose is challenging, the second step of isomalt (B1678288) production, the conversion of isomaltulose to this compound, is achieved through chemical hydrogenation. mdpi.com

Sucrose (B13894) Isomerization to Isomaltulose: Mechanisms and Catalysis

The initial step in this compound production involves the isomerization of sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) into isomaltulose (6-O-α-D-glucopyranosyl-D-fructose). frontiersin.orgsci-hub.senih.gov This transformation is primarily catalyzed by the enzyme sucrose isomerase (SIase). mdpi.comfrontiersin.org

The reaction mechanism involves an intramolecular rearrangement of the sucrose molecule. sci-hub.se Within the active site of sucrose isomerase, the α-1,2-glycosidic bond linking glucose and fructose (B13574) in sucrose is cleaved. mdpi.comsci-hub.se The glucose moiety remains bound to the enzyme's active site, while the fructose group becomes loosely attached, allowing it to rotate. sci-hub.se This allows for the formation of a new glycosidic bond. sci-hub.se Sucrose isomerase specifically catalyzes the formation of an α-1,6-glycosidic bond between the glucose and fructose moieties, yielding isomaltulose. mdpi.comfrontiersin.org A side reaction can also occur, leading to the formation of trehalulose (B37205) (α-D-glucopyranosyl-(1→1)-α-D-fructofuranoside) via an α-1,1-glycosidic bond, as well as hydrolysis products like glucose and fructose. mdpi.comsci-hub.senih.gov

Sucrose isomerases from various microorganisms, including Erwinia, Klebsiella, Serratia, and Acinetobacter species, have been identified and utilized for this isomerization. mdpi.comfrontiersin.org The enzyme's active site contains a conserved RLDRD sequence which plays a significant role in fructose binding and ultimately affects the specificity and proportion of products formed. sci-hub.seasm.org

Catalytic Hydrogenation of Isomaltulose to this compound

The second stage of this compound production is the catalytic hydrogenation of isomaltulose. scialert.netchemdad.com This process converts the reducing disaccharide isomaltulose into a mixture of two diastereomeric sugar alcohols: 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS). scialert.neteuropa.eu this compound is typically an approximately equimolar mixture of these two components. scialert.netnih.gov

The hydrogenation involves the addition of hydrogen gas to the fructose moiety of isomaltulose, converting the fructose unit into a mixture of mannitol (B672) and sorbitol sugar alcohol units. chemdad.com This reaction is carried out under elevated pressure and temperature in the presence of a catalyst. googleapis.comgoogle.com

Various catalyst systems have been investigated for the hydrogenation of isomaltulose. Nickel-containing catalysts are commonly used in industrial processes. europa.eunih.govgoogle.com Raney nickel is a frequently employed catalyst for this reaction. scialert.netwikipedia.orggoogle.com Other catalysts based on ruthenium and mixtures of ruthenium and nickel on inert carriers have also been explored. google.com Supported nickel catalysts are also utilized. google.com

Research has compared the activity of different catalysts. For instance, studies have examined the hydrogenation rate of isomaltulose over Raney copper and supported copper catalysts, finding Raney copper to be more active. tu-darmstadt.de The amount of catalyst used can influence the conversion rate, with studies indicating that lower amounts of certain catalysts (e.g., ruthenium-based) can achieve high conversion compared to larger amounts of Raney nickel previously reported. google.com

Studies on the hydrogenation of isomaltulose have investigated reaction kinetics and selectivity, particularly concerning the ratio of the two resulting isomers, 1,1-GPM and 1,6-GPS. The hydrogenation of isomaltulose typically yields an approximately 1:1 ratio of 1,6-GPS to 1,1-GPM. google.comgoogle.com However, methods to influence this ratio have been explored.

Factors such as the stoichiometric ratio of hydrogen to isomaltulose, starting temperature, heating rate, and catalyst concentration can affect the ratio of the resulting isomers. google.comgoogle.com For example, increasing the stoichiometric hydrogen/isomaltulose ratio can lower the 1,1-GPM/1,6-GPS ratio, favoring the formation of the sorbitol epimer. google.com Conversely, decreasing the starting temperature of the heating step can decrease the ratio of the cis-isomer (1,1-GPM) to the trans-isomer (1,6-GPS). google.com Increasing the starting temperature can lead to more cis-isomer and less trans-isomer. google.com Catalyst concentration has also been shown to influence the GPM/GPS ratio. google.com

Interactive Data Table: Effect of Reaction Conditions on Isomer Ratio (Illustrative based on search findings)

| Condition Varied | Parameter Change | Effect on 1,1-GPM/1,6-GPS Ratio | Source Snippet |

| Hydrogen/Isomaltulose Ratio | Increased | Decreased | google.com |

| Starting Temperature | Decreased | Decreased | google.com |

| Starting Temperature | Increased | Increased | google.com |

| Catalyst Concentration | Increased (Example 1) | Decreased | google.com |

| Catalyst Concentration | Increased (Example 2) | Decreased | google.com |

| Heating Rate | Increased | Increased | google.com |

The selectivity of the hydrogenation reaction for isomaltulose over other potential sugars like sucrose is also a consideration, particularly when the isomaltulose substrate is not completely purified. googleapis.com

Biotechnological Production Approaches

Biotechnological methods primarily focus on the initial step of this compound production: the enzymatic isomerization of sucrose to isomaltulose. mdpi.comevonik.com While the hydrogenation of isomaltulose to this compound is a chemical process, the production of the isomaltulose precursor often utilizes biological systems. chemdad.com

Enzymatic Isomerization Processes using Sucrose Isomerase (SIase)

The enzymatic conversion of sucrose to isomaltulose using sucrose isomerase (SIase) is a well-established biotechnological process. mdpi.comsci-hub.seresearchgate.net This can be achieved using either free enzymes or immobilized cells/enzymes. mdpi.comresearchgate.net

Microbial conversion involves using microorganisms that naturally produce sucrose isomerase. mdpi.com Strains from genera such as Erwinia, Klebsiella, Serratia, Acinetobacter, and Protaminobacter rubrum are known to convert sucrose to isomaltulose. mdpi.comfrontiersin.orgresearchgate.net Whole-cell biocatalysis, using live or immobilized microbial cells, is often employed as it can be more cost-effective and the enzyme stability within cells can be higher compared to free enzymes. mdpi.comresearchgate.net However, whole-cell methods can lead to sucrose consumption for cell metabolism and potential issues with cell autolysis. mdpi.com

Enzymatic catalysis utilizes isolated sucrose isomerase, either in free or immobilized form. mdpi.comresearchgate.net Immobilized enzymes offer advantages such as easier separation from the product, increased stability, and reusability, which are beneficial for industrial production. researchgate.net Various immobilization techniques have been developed for sucrose isomerase and cells. researchgate.net

Research continues to focus on improving the efficiency and specificity of enzymatic isomerization, including protein engineering of SIase to enhance isomaltulose purity and reduce by-product formation. nih.gov Using low-cost feedstocks like beet molasses for enzymatic isomaltulose production is also being investigated. frontiersin.org

Characterization and Engineering of Microbial Sucrose Isomerases

Sucrose isomerases from various microorganisms have been characterized for their activity and specificity in converting sucrose to isomaltulose. Examples include SIases from Erwinia rhapontici, Protaminobacter rubrum, Serratia plymuthica, Agrobacterium radiobacter, Pseudomonas mesoacidophila, and Klebsiella sp. nih.gov These enzymes catalyze the intramolecular rearrangement of sucrose, producing isomaltulose and trehalulose, along with potential by-products like glucose and fructose. sci-hub.seresearchgate.net

Protein engineering strategies have been employed to improve the properties of sucrose isomerases, such as thermostability and product specificity. For instance, mutations have been introduced in SIases from Pantoea dispersa to enhance thermostability, resulting in variants with increased melting temperatures and longer half-lives at elevated temperatures. frontiersin.org Rational design and semi-rational approaches have been used to modify the active site of SIases to increase the ratio of isomaltulose to by-products like trehalulose. sci-hub.seresearchgate.net

Research has focused on expressing SIase genes in different host organisms, such as Escherichia coli and Corynebacterium glutamicum, to increase enzyme production levels. sci-hub.senih.govfrontiersin.org Characterization studies involve determining optimal pH and temperature for enzyme activity, as well as evaluating kinetic parameters like Km and Vmax for sucrose. nih.govscilit.comnih.gov

Table 1 summarizes characteristics of some microbial sucrose isomerases:

| Source Organism | Optimal pH | Optimal Temperature (°C) | Km for Sucrose (mM) | Vmax (U/mg) | Isomaltulose:Trehalulose Ratio |

| Erwinia rhapontici NX-5 | 6.0 | 30 | 222 | 546 | High selectivity (Implied) |

| Pantoea dispersa UQ68J | 5.0 | 30-35 | 39.9 | 638 | >22:1 |

| Klebsiella planticola UQ14S | 6.0 | 35 | 76.0 | 423 | <8:1 |

| Klebsiella sp. LX3 | 5.5 | 45 | 267.6 ± 18.6 | Not specified | Not specified |

Note: Data compiled from various sources and may represent different assay conditions.

Immobilization Strategies for Enhanced Biocatalytic Efficiency

Immobilization of sucrose isomerases or cells expressing SIases is a crucial strategy to improve the efficiency and reusability of the biocatalytic process for isomaltulose production. sci-hub.semdpi.comnih.gov Immobilization confines the enzyme or cells to a solid support, facilitating their separation from the reaction mixture and enabling continuous operation in bioreactors. mdpi.comacademie-sciences.fr

Various immobilization techniques have been explored, including physical adsorption, covalent binding, and entrapment/encapsulation within matrices like calcium alginate. canada.camdpi.comnih.govacademie-sciences.fr Immobilized enzymes and cells often exhibit enhanced thermal and storage stability compared to their free counterparts. scilit.commdpi.com

Studies have demonstrated the successful immobilization of cells harboring SIase genes in matrices like calcium alginate for continuous isomaltulose production in packed-bed bioreactors. sci-hub.secanada.canih.govajol.info For example, immobilized Serratia plymuthica cells in calcium alginate showed high conversion rates of sucrose to isomaltulose over multiple batches. sci-hub.seajol.info The choice of immobilization method and carrier material significantly impacts enzyme activity, operational stability, and reusability. mdpi.comacademie-sciences.fr

Table 2 illustrates the performance of some immobilized systems for isomaltulose production:

| Immobilization Method/Carrier | Source of SIase/Cells | Sucrose Concentration (g/L) | Conversion Rate (%) | Operational Stability (Batches/Time) | Reference |

| Calcium Alginate Entrapment | Serratia plymuthica cells | 250 | 85.23 (Batch) | 7 batches (67.37-83.74%) | ajol.info |

| Calcium Alginate Entrapment | Serratia plymuthica cells | Not specified | 81.26 | 7 days (continuous) | sci-hub.se |

| Graphene Oxide Adsorption | Erwinia rhapontici SIase | 600 | 95.3 | ~80% activity after 10 batches | mdpi.com |

| Sodium Alginate Entrapment | Recombinant C. glutamicum cells (engineered SIase) | 500 | 90.6 (Batch) | 83.2% conversion after 26 batches | frontiersin.orgnih.gov |

Optimization of Bioreaction Parameters for Isomaltulose Production

Optimizing bioreaction parameters is crucial for maximizing isomaltulose yield and productivity. Key parameters include substrate concentration, temperature, and pH. sci-hub.seajol.inforesearchgate.net

Studies have investigated the effect of these parameters on the enzymatic conversion of sucrose. For instance, optimal conditions for isomaltulose production by free Serratia plymuthica cells were found to be a temperature between 25 to 35°C, a wet cell mass concentration of 20%, and a sucrose solution concentration between 15% to 25%. ajol.info For immobilized cells or purified enzymes, specific optimal ranges for temperature and pH are determined based on the characteristics of the particular SIase used. sci-hub.sescilit.comnih.gov

High substrate concentrations can be used, with studies reporting successful conversion of sucrose solutions up to 600 g/L. frontiersin.orgmdpi.comnih.gov The reaction time also plays a significant role, with isomaltulose concentration increasing rapidly initially and then reaching a plateau. frontiersin.orgnih.gov Optimization efforts aim to balance conversion rate, yield, and minimization of by-product formation. sci-hub.sefrontiersin.org

Table 3 shows examples of optimized conditions and results for isomaltulose production:

| Biocatalyst | Sucrose Concentration | Temperature (°C) | pH | Isomaltulose Yield/Conversion | Productivity | Reference |

| Free Serratia plymuthica cells | 25% (w/v) | 25 | Not specified | 85.23% Conversion | Not specified | ajol.info |

| Immobilized Serratia plymuthica cells | 35% (w/v) | 25 | Not specified | High conversion maintained | Not specified | ajol.info |

| Immobilized Erwinia sp. D12 cells (alginate-gelatin) | Not specified | Not specified | Not specified | 93.66% Yield (327.83 g/L) | Not specified | mdpi.com |

| Immobilized recombinant C. glutamicum cells (engineered SIase) | 500 g/L | 35 | 6.0 | 90.6% Conversion (453.0 g/L) | 41.2 g/L/h | frontiersin.orgnih.gov |

Conversion of Isomaltulose to this compound via Mannitol Dehydrogenase (MDH)

The second stage in this compound production involves the hydrogenation of isomaltulose. While chemical hydrogenation using catalysts like Raney nickel is a common method, enzymatic conversion using mannitol dehydrogenase (MDH) has also been explored as a potentially more specific alternative. wikipedia.orgscialert.netthermofisher.comgoogle.com MDH can catalyze the reduction of the fructose moiety in isomaltulose.

Cloning and Expression of MDH Genes from Select Microorganisms

Research has focused on identifying and cloning mannitol dehydrogenase genes from microorganisms that exhibit activity towards isomaltulose. A NADH-dependent mannitol dehydrogenase gene (mtlD) has been cloned from Pseudomonas fluorescens DSM 50106. scialert.netresearchgate.netnih.govresearchgate.net This gene was subcloned into expression vectors and expressed in different strains of E. coli to evaluate protein expression levels and enzyme specific activity. scialert.netresearchgate.netnih.govresearchgate.net

Expression in E. coli strains like BL21 (DE3) plysS has shown promising results for high-level expression of the Pseudomonas fluorescens MDH. scialert.netresearchgate.netnih.govresearchgate.net Purification of the expressed enzyme has been achieved using techniques like Ni2+-NTA affinity chromatography, resulting in high purity levels. scialert.netresearchgate.netnih.govresearchgate.net

Enzymatic Specificity and Activity Studies with Isomaltulose as Substrate

Studies have investigated the enzymatic specificity and activity of cloned and purified MDH using isomaltulose as a substrate. It has been demonstrated that mannitol 2-dehydrogenase from Pseudomonas fluorescens DSM 50106 can convert isomaltulose into the specific products 1,1-GPM and 1,6-GPS. scialert.netresearchgate.netnih.govresearchgate.net This was the first time that in vitro activity of this enzyme on isomaltulose was shown. scialert.netresearchgate.netnih.gov

While MDH is known to reduce fructose and oxidize polyols like mannitol, sorbitol, and arabitol, its activity on isomaltulose, a 12-carbon disaccharide, was a novel finding. scialert.netresearchgate.netnih.gov HPLC analysis has been used to confirm the formation of 1,1-GPM and 1,6-GPS from isomaltulose in the presence of MDH and NADH. scialert.netresearchgate.netnih.gov The high specificity of MDH for isomaltulose in this enzymatic approach suggests its potential as an alternative method for this compound production. scialert.netresearchgate.netnih.gov

Specific activity of the expressed MDH has been measured, with a record specific activity of 63 U/mg protein reported for the enzyme from Pseudomonas fluorescens expressed in E. coli BL21 (DE3) plysS, using fructose as a substrate. scialert.netresearchgate.netnih.gov Further studies are needed to fully characterize the kinetic parameters of MDH with isomaltulose specifically.

Comparative Analysis of Chemical vs. Biotechnological Synthesis Yields and Efficiency

This compound is traditionally produced through a two-step process involving enzymatic isomerization of sucrose to isomaltulose followed by chemical hydrogenation of isomaltulose using a Raney nickel catalyst. wikipedia.orgscialert.netthermofisher.com This chemical hydrogenation step results in an equimolar mixture of 1,1-GPM and 1,6-GPS. wikipedia.orgscialert.netthermofisher.com

Biotechnological approaches offer potential advantages over purely chemical synthesis, including potentially higher specificity and milder reaction conditions. scialert.netmdpi.comscielo.org.mx For instance, the use of specific enzymes like MDH for the hydrogenation of isomaltulose could potentially lead to a more controlled product composition compared to chemical catalysis. scialert.netresearchgate.netnih.gov

While chemical synthesis of polyols like xylitol (B92547) can involve severe conditions and rigorous purification, biotechnological routes using microorganisms or enzymes are being explored as more sustainable alternatives. scielo.org.mx Similarly, the production of erythritol (B158007) is often favored through biotechnological processes due to challenges in achieving commercially viable yields via chemical synthesis. nih.gov

The efficiency of biotechnological isomaltulose production has been significantly improved through strategies like protein engineering of sucrose isomerases and immobilization of cells or enzymes, leading to high conversion rates and operational stability over multiple reaction cycles. frontiersin.orgnih.govmdpi.com For example, immobilized recombinant C. glutamicum cells expressing an engineered SIase achieved a 90.6% conversion of 500 g/L sucrose to isomaltulose with a productivity of 41.2 g/L/h in a 5 L fermenter, maintaining high conversion over 26 batches. frontiersin.orgnih.gov

Advanced Structural and Spectroscopic Characterization of Isomalt Isomers

Polymorphism and Crystallinity Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a significant aspect of sugar alcohols like Isomalt (B1678288), influencing their physical properties such as melting point, solubility, and stability.

X-ray Diffraction Analysis of this compound Crystalline Forms

X-ray Diffraction (XRD) is a primary technique for identifying and characterizing the crystalline forms of materials. Studies utilizing XRD have investigated the crystal structures of this compound and its individual isomers. Commercial this compound is obtained as a crystalline material consisting of discrete crystallites of GPM dihydrate, anhydrous GPM, and anhydrous GPS. nih.gov While crystalline GPS is reported to be anhydrous, GPM crystallizes as a dihydrate, incorporating two molecules of crystallization water into its structure. akjournals.comwikipedia.org XRD analysis can differentiate between these forms and assess the degree of crystallinity in samples. akjournals.com

Crystallization Kinetics and Mechanisms

The study of crystallization kinetics and mechanisms in this compound is important for controlling its physical state during processing and storage. While many small molecules readily re-crystallize upon cooling after melting, this compound exhibits a lower tendency to re-crystallize. akjournals.com This behavior is relevant for its use in applications like hard candies, where maintaining an amorphous state is often desired for product quality. researchgate.net The presence of both GPM and GPS isomers in the mixture likely influences the crystallization process compared to the pure isomers. akjournals.com

Role of Water of Crystallization in this compound Structure

Water of crystallization plays a significant role in the structure and properties of this compound, particularly for the GPM isomer. GPM crystallizes as a dihydrate, meaning two molecules of water are incorporated into its crystal lattice. akjournals.comwikipedia.org This intrinsic water is released upon heating, typically around 100°C, which can lead to amorphization of the material. akjournals.com The presence and release of this water of crystallization have been characterized using techniques like DSC and affect the melting behavior of this compound. akjournals.com

Amorphous State and Glass Transition Phenomena

This compound is frequently used in its amorphous (glassy) state, particularly in confectionery. The amorphous state is a non-equilibrium solid form, and its stability is critical for product quality and shelf life. The glass transition is a key phenomenon characterizing the transition of an amorphous material from a rigid glassy state to a more mobile, supercooled liquid or rubbery state upon heating. weebly.com

Differential Scanning Calorimetry (DSC) Investigations of Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is a widely used technique to investigate the thermal properties of materials, including the glass transition temperature (Tg). The glass transition is observed as a characteristic change or step in the heat capacity in a DSC thermogram. akjournals.comaapt.org For amorphous this compound, the glass transition typically occurs around 60°C. akjournals.com Studies using DSC have shown that the Tg of this compound can be influenced by factors such as water content, with Tg decreasing as moisture increases. researchgate.netresearchgate.net The individual isomers, GPM and GPS, have different glass transition temperatures (approximately 65.5°C for GPM and 50.5°C for GPS), and the Tg of the this compound mixture reflects its isomeric composition. akjournals.com

Here is a table summarizing typical glass transition temperatures for this compound and its isomers:

| Compound | Typical Glass Transition Temperature (Tg) |

| This compound (anhydrous) | ~60°C akjournals.com |

| GPM (α-D-glucopyranosyl–1-6-mannitol) | ~65.5°C akjournals.com |

| GPS (α-D-glucopyranosyl–1-6-sorbitol) | ~50.5°C akjournals.com |

Structural Relaxation and Fragility Parameter Analysis in Glassy this compound

The amorphous state of this compound is metastable, and over time, particularly at temperatures above Tg, it can undergo structural relaxation or even crystallize. Structural relaxation is a process where the amorphous material approaches a more stable equilibrium state. akjournals.com The rate of structural relaxation is related to the molecular mobility within the glassy state.

The fragility parameter (m), often determined from the temperature dependence of relaxation times near Tg, is used to characterize the dynamic aspect of structural relaxation in glass-forming liquids. akjournals.commdpi.com Fragile liquids exhibit a stronger temperature dependence of relaxation times compared to "strong" liquids. mdpi.com The fragility parameter provides insight into how rapidly the dynamics of the material change as it approaches the glass transition. The dynamic aspect of structural relaxation in this compound has been quantified by its fragility parameter. akjournals.comakjournals.com Studies have indicated that this compound can be classified as a moderately fragile glass-former, suggesting a significant molecular mobility near its Tg. mdpi.com The isomeric composition of this compound can influence its structural relaxation behavior. akjournals.comresearchgate.net

Influence of Processing and Storage Conditions on Amorphous Stability

The amorphous form of this compound is frequently utilized in food and confectionery products, making its stability during processing and storage highly relevant to product quality. akjournals.com The stability of amorphous this compound at temperatures below its glass transition temperature (Tg) has been investigated, and its rate of transformability with temperature at Tg has been quantified by its fragility parameter. akjournals.com

Studies have shown that amorphous this compound materials maintain their mechanical and physical properties when exposed to relative humidity (RH) below 50% at 20 °C. acs.org However, in humid environments exceeding 50% RH, amorphous this compound absorbs water, leading to softening and an increase in mass. acs.org The hygroscopicity of these materials presents challenges for handling in regions with elevated humidity. acs.org Thin coatings can render amorphous this compound materials suitable for use even in humid environments. acs.org For instance, a two-coating system comprising shellac as a primer and cellulose (B213188) acetate (B1210297) plasticized with triacetin (B1683017) has demonstrated protection for the material when stored at 90% humidity. acs.org

When amorphous this compound samples are stored in humid conditions, more than one glass transition temperature (Tg) can be detected. researchgate.net The lowest Tg rapidly decreases as moisture uptake increases during storage, eventually stabilizing at approximately -40 °C. researchgate.net The maximum moisture uptake observed in samples was 40% (w/w), resulting in the formation of a transparent viscous solution. researchgate.net Eventually, crystallization was observed. researchgate.net Both low and high molecular weight hydrogenated starch hydrolysates (HSH) have been found to reduce the crystallization of this compound, with low molecular weight HSH being the most effective. researchgate.net

This compound has been successfully transformed into an amorphous form through freeze-drying. researchgate.netnih.gov Different diastereomer compositions have been studied for their physical stability during storage. researchgate.netnih.gov While three diastereomer combinations remained stable as amorphous during storage, one composition showed signs of physical instability when stored at the highest relative humidity condition. researchgate.netnih.gov This suggests that the specific ratio of 1,1-GPM and 1,6-GPS isomers can influence the amorphous stability. A mixture containing a 1:1 ratio of the two diastereomers has shown the best physical stability in the amorphous form. nih.gov

The possibility of producing amorphous this compound by spray drying has also been explored, comparing its solid-state stability to sucrose (B13894) and trehalose. pharmaexcipients.com While all powders remained amorphous for 2–3 weeks, processing this compound was challenging due to its stickiness, requiring precise balancing of process parameters, particularly low temperature and low humidity drying conditions. pharmaexcipients.com this compound was found to be the most problematic among the tested materials due to its lowest Tg, which caused it to become sticky easily. pharmaexcipients.com

Spectroscopic Elucidation of this compound Structure

Spectroscopic techniques play a vital role in elucidating the structure, isomer composition, and conformational behavior of this compound.

NMR spectroscopy is a powerful tool for accurately determining the structure of chemical compounds, providing information about functional groups and atom positions within a molecule. azom.commagritek.com In the context of this compound, NMR can be used for the identification of its isomers, 1,1-GPM and 1,6-GPS. wikipedia.org The high resolution of 13C NMR can be advantageous compared to proton NMR for distinguishing isomeric forms. mpg.de

NMR spectroscopy can also be applied to conformational analysis by determining the averaged chemical shift or coupling constant for a given hydrogen atom in a compound undergoing conformational equilibrium. auremn.org.br Theoretical calculations are often used in conjunction with NMR data to obtain the geometries and energies for the most stable conformers. auremn.org.br While the provided search results discuss NMR for isomer identification and conformational analysis in general and for other compounds like menthol (B31143) diastereomers, specific detailed NMR data (chemical shifts, coupling constants, etc.) for this compound isomers and their conformational analysis were not explicitly detailed in the provided snippets. azom.commagritek.commpg.deauremn.org.brresearchgate.net However, the principle of using NMR for such purposes in sugar alcohols and related compounds is well-established. mpg.deresearchgate.net

FTIR and Raman spectroscopy are vibrational spectroscopic methods that provide a molecular fingerprint of a sample by probing the vibrations of covalent bonds. americanpharmaceuticalreview.commdpi.com These techniques can offer comprehensive chemical characterization and are useful for qualitative and quantitative analyses. americanpharmaceuticalreview.com Both FTIR and Raman spectroscopy have been used to investigate the solid-state form of this compound after freeze-drying and to observe changes occurring during storage under different relative humidity conditions. nih.govresearchgate.net

Raman spectroscopy has been utilized to analyze raw and freeze-dried this compound materials with varying ratios of GPM:GPS. researchgate.net Principal Component Analysis (PCA) of the Raman spectra can illustrate the effect of different storage conditions over time on the solid form of this compound. researchgate.net FTIR spectroscopy can also be used in the characterization of materials containing this compound, for example, in the analysis of ibuprofen/isomalt mixtures. researchgate.net

Chiroptical spectroscopy, such as Circular Dichroism (CD) spectroscopy, is sensitive to the chirality (handedness) of molecules and provides a means of studying absolute stereochemistry, enantiomeric composition, and molecular conformations. nsf.govchiralabsxl.comwiley.com CD spectroscopy is particularly useful for distinguishing enantiomers, which have identical physicochemical properties in the absence of a chiral-discriminating agent like polarized light, by the opposite sign and equal magnitude of their wavelength-resolved optical activities. nsf.gov

While the provided search results highlight the power and applications of chiroptical spectroscopy for stereochemical analysis of chiral molecules, including carbohydrates and natural products, specific applications or detailed findings regarding the chiroptical analysis of this compound and its isomers were not explicitly found within the provided snippets. nsf.govchiralabsxl.comwiley.comfrontiersin.orgnih.gov However, given that this compound is composed of chiral disaccharide alcohols wikipedia.org, chiroptical spectroscopy would theoretically be applicable for gaining stereochemical insights into its isomers and their behavior.

Morphological Characterization (e.g., Microscopy for Crystal Habits, Surface Topography)

Morphological characterization techniques, such as microscopy, are employed to study the physical form of this compound, including its crystal habits and surface topography. Different crystal habits of a compound, which refer to the external shape of a crystal, can arise from variations in crystallization conditions and can influence physicochemical properties like dissolution behavior, compressibility, and flow properties. researchgate.netnih.govresearchgate.net

Microscopy, including optical and scanning electron microscopy, is used to study the morphological features of crystals. nih.gov Atomic force microscopy (AFM) is a high-resolution technique that can nondestructively generate the three-dimensional topography of a surface. copernicus.org AFM can be used to study the dissolution behavior of single crystals with different habits and to understand how surface topography and the arrangement of functional groups on crystal faces influence dissolution rates. researchgate.net

While the provided search results discuss the importance of crystal habit and surface topography characterization using microscopy techniques for various compounds, including pharmaceuticals and minerals, specific detailed findings on the morphological characterization of this compound crystal habits or surface topography were not explicitly present in the provided snippets. researchgate.netnih.govresearchgate.netcopernicus.orgru.nl However, given that this compound is obtained as a crystalline material akjournals.com and its physical properties are important for its applications, morphological characterization techniques would be relevant for studying this compound crystals.

Metabolic and Enzymatic Transformations of Isomalt in Biological Systems Excluding Human Clinical Data

In Vitro Fermentation Studies with Microbial Consortia

In vitro fermentation studies using microbial consortia, such as intestinal microflora from animal models or human fecal inocula, provide valuable insights into the degradation patterns of isomalt (B1678288) and the metabolic products generated.

Degradation Patterns by Intestinal Microflora (e.g., from animal models)

Studies using intestinal microflora from animal models, such as pigs and rats, have demonstrated the degradation of this compound in the large intestine inchem.org. In an in vitro fermentation study simulating the in vivo metabolism in the large intestine, this compound was degraded using chyme from pigs, additionally inoculated with feces inchem.org. The degradation of this compound was observed, yielding various products inchem.org. Adaptation of the microflora can influence the degradation process; studies in rats fed this compound for several weeks showed a steady decline in fecal excretion of this compound, suggesting adaptation and metabolism by the gut microflora inchem.org. Neither this compound nor its degradation products like sorbitol or mannitol (B672) were detected in the feces of rats adapted to this compound, indicating extensive degradation in the gastrointestinal tract inchem.org.

Production of Short-Chain Fatty Acids (SCFAs) and Gases from this compound Fermentation

The fermentation of this compound by intestinal microflora leads to the production of SCFAs and gases cambridge.orgbiologyonline.comresearchgate.netinchem.orgnih.gov. In vitro fermentation experiments using pig microflora showed that this compound was degraded to lactic acid, volatile fatty acids, and gases including CO₂, CH₄, and H₂ inchem.orgnih.gov. The volatile fatty acids produced generally result from bacterial fermentation inchem.org. Studies with human intestinal bacteria in vitro have shown that this compound is completely fermented, resulting in an increase in SCFAs, particularly butyrate (B1204436) researchgate.netbiomineral.cznih.govcambridge.orgcambridge.org. Acetate (B1210297), propionate, and butyrate are reported as the main SCFAs formed during the complete fermentation of this compound by human gut bacteria over a 14-hour period in vitro biomineral.cz.

Data on SCFA production from in vitro fermentation of this compound:

| Fermentation Substrate | Main SCFAs Produced | Notes | Source |

| This compound (Pig microflora) | Lactic acid, Volatile fatty acids | Also produced CO₂, CH₄, H₂ gases | inchem.orgnih.gov |

| This compound (Human gut bacteria) | Acetate, Propionate, Butyrate | Complete fermentation in 14 hours in vitro | biomineral.cz |

| This compound (Bifidobacteria strains) | Butyrate, Acetate, Lactate (B86563) | In vitro metabolism by specific strains | google.commedizinonline.com |

Microbial Community Dynamics and Specific Strain Metabolism

This compound fermentation can influence the composition and activity of the intestinal microbial community. Studies have indicated that this compound can act as a substrate that stimulates the growth of certain beneficial bacteria cambridge.orguece.brresearchgate.netgoogle.comsibo-academy.de. Microbiological analyses have shown a shift in gut flora composition, particularly an increase in the abundance of Bifidobacteria following this compound consumption uece.brresearchgate.netbiomineral.czcambridge.orgcambridge.orggoogle.comsibo-academy.deresearchgate.netmdpi.comgoogle.com. This increase in Bifidobacteria suggests a potential prebiotic effect of this compound uece.brresearchgate.netcambridge.orgcambridge.orggoogle.com. Concurrently, a decrease in the activity of bacterial beta-glucosidase has been observed researchgate.netbiomineral.cznih.govcambridge.orgcambridge.orggoogle.com. While some studies in humans did not find significant differences in the abundance of other genera like Lactobacillus, Bacteroides, Enterococcus, and E. coli, a decrease in faecal Bacteroides concentrations has been noted, which might contribute to the reduction in beta-glucosidase activity researchgate.netcambridge.org.

Enzymatic Hydrolysis and Biotransformation

The breakdown of this compound in biological systems involves enzymatic processes, primarily carried out by microorganisms in the large intestine.

Identification and Characterization of this compound-Degrading Enzymes from Microorganisms

While this compound is known to be fermented by intestinal microflora, the specific enzymes responsible for hydrolyzing its unique alpha-1,6 glycosidic linkages (in 1,6-GPS and 1,1-GPM) are not extensively detailed in the provided search results. The production of this compound involves bacterial enzymes like isomaltulose synthase to convert sucrose (B13894) to isomaltulose, followed by hydrogenation wikipedia.orgbiologyonline.comscialert.net. Mannitol dehydrogenase from Pseudomonas fluorescens has been shown to convert isomaltulose to this compound (specifically GPM and GPS), demonstrating enzymatic activity related to these compounds, but this is synthesis rather than degradation of this compound itself scialert.net. Studies on the enzymatic hydrolysis of other complex carbohydrates like starch, cellulose (B213188), and isomaltooligosaccharides (IMOs) highlight the role of various glycoside hydrolases (e.g., alpha-glucosidases, cellulases) produced by microorganisms nih.govresearchgate.netnih.govmdpi.comunsri.ac.id. Given that this compound contains alpha-1,6 linkages, enzymes capable of cleaving such bonds, potentially including certain alpha-glucosidases or other glycoside hydrolases from gut bacteria, would be involved in its degradation. However, specific microbial enzymes directly characterized for their activity on this compound's alpha-1,6 linkages are not explicitly identified in the provided context.

Kinetic Studies of Enzymatic Cleavage of this compound’s Glycosidic Linkages

Detailed kinetic studies specifically focusing on the enzymatic cleavage of this compound's alpha-1,6 glycosidic linkages by microbial enzymes are not present in the provided search results. Kinetic models, such as the Michaelis-Menten model, are commonly applied to study the enzymatic hydrolysis of various substrates like cellulose and other polysaccharides to understand reaction rates and enzyme-substrate interactions mdpi.comunsri.ac.idresearchgate.net. Studies on the enzymatic production and degradation of isomaltooligosaccharides (IMOs), which also contain alpha-1,6 linkages, have involved kinetic modeling to understand the reaction mechanisms and estimate kinetic parameters researchgate.net. While these studies provide a framework for understanding the enzymatic breakdown of carbohydrates with similar linkages, direct kinetic data on the hydrolysis of this compound's specific disaccharide components (1,6-GPS and 1,1-GPM) by microbial enzymes from intestinal flora are not available in the provided information.

Animal Model Studies on Gastrointestinal Fate and Metabolism (excluding human relevance)

Animal studies have provided insights into how this compound is processed within the digestive systems of different species, highlighting differences in digestion and the significant role of gut microflora.

Apparent Digestibility and Metabolisability in Animal Systems

Studies in rats and pigs indicate that this compound is only partially digested and absorbed in the small intestine. In rats, the absorption of 14C-labeled this compound was found to be dose-dependent, ranging from 80% at a low dose (250 mg/kg body weight) to 45% at a high dose (2500 mg/kg body weight). inchem.orginchem.org The apparent digestibility and metabolisability of this compound energy were lower than those of sucrose in rat studies. Specifically, apparent digestibility was 91.3% and metabolisability was 90.1%, which were 7% and 11% lower than sucrose, respectively. inchem.org

In pigs, studies using re-entrant cannulas at the terminal ileum showed that a significant portion of ingested this compound reaches the large intestine. When pigs were fed dietary doses of 100 and 200 g/kg this compound, sugar analyses in ileal chyme indicated that 43% and 30% of the consumed this compound, respectively, was digested in the small intestine based on sugar passage. cambridge.orgnih.govcambridge.org However, calculations based on ileal energy contents suggested a lower digestibility in the small intestine, approximately 10% at a 100 g/kg dose, indicating a potential secondary effect of this compound on the digestion of the basal diet. nih.govcambridge.orgnih.gov Despite incomplete digestion in the small intestine, no this compound components were detected in the feces of pigs, suggesting complete breakdown in the large intestine. cambridge.orgnih.govnih.gov

The metabolisable energy value of this compound has been shown to be lower than that of sucrose in animal studies. inchem.orgnih.gov Increased losses of metabolisable energy after feeding this compound compared to sucrose were estimated to be between 20% and 30% in one experiment with rats. inchem.org

Microbial Activity and Fermentation in Animal Gut

A substantial proportion of this compound that is not hydrolyzed and absorbed in the small intestine reaches the large intestine, where it undergoes fermentation by the gut microflora. inchem.orgcambridge.org This microbial fermentation is a key process in the metabolism of this compound in animal models.

In rats, adaptation to this compound feeding over several weeks led to a steady decline in fecal excretion and an enlargement of the caecum, which was attributed to adaptation and metabolism by the gut microflora. inchem.orginchem.orgnih.gov Studies in rats adapted to dietary this compound concentrations increasing up to 34.5% showed that fermentation of the liberated hexitols (sorbitol and mannitol) occurred in the caecum, with only small amounts of GPS, GPM, and hexitols reaching the large intestine. inchem.org

In pigs, bacterial fermentation of the this compound reaching the large intestine was evident. cambridge.orgnih.govnih.gov In vitro fermentation studies using chyme from pigs simulated the in vivo metabolism in the large intestine, demonstrating the degradation of this compound by both non-adapted and adapted microflora. inchem.orgnih.gov this compound was degraded into products such as lactic acid, volatile fatty acids (including butyrate), and gases like CO2, CH4, and hydrogen. nih.govmedizinonline.com

The increased microbial activity due to this compound fermentation in the large intestine has been linked to increased fecal excretion of bacterial mass. inchem.orgnih.gov

Influence on Fecal Excretion of Metabolites in Animal Models

The fermentation of this compound in the large intestine influences the composition and quantity of fecal excretion in animal models. In rats, feeding this compound for several weeks resulted in a significant decrease in the percentage of the dose recovered in feces over time, falling from 25% at the beginning of a 17-day feeding period to 1% at the end. inchem.orginchem.orgnih.gov

The increased bacterial fermentation in the large intestine in this compound-fed rats and pigs led to a lower fecal digestibility of energy-containing compounds compared to sucrose treatments. inchem.orgnih.gov This was explained by the increased excretion of bacterial mass. inchem.orgnih.gov In pigs, bacterial fermentation of undigested this compound in the large intestine caused an increase in the fecal excretion of nitrogen and energy. cambridge.orgnih.govcambridge.org

While increased production of short-chain fatty acids (SCFAs) is expected from bacterial fermentation, studies in rats did not show an increase in fecal excretion of SCFAs or a decrease in fecal pH, suggesting that SCFAs formed were likely absorbed through the gut wall. inchem.org However, in vitro studies with pig chyme showed this compound degradation to volatile fatty acids. nih.gov

The feeding of this compound also resulted in a slight increase in the production of fecal dry matter in rats, accompanied by an increased excretion of protein (nitrogen), likely reflecting an increased number of intestinal microorganisms utilizing this compound as a fermentable substrate. inchem.org

Sophisticated Analytical Methodologies for Isomalt Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography encompasses a range of techniques used to separate mixtures based on differential partitioning between a stationary phase and a mobile phase. For isomalt (B1678288), various chromatographic methods are employed depending on the specific analytical objective.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

HPLC-RID is a widely used method for the determination of sugars and polyols, including this compound, in various food and pharmaceutical matrices. This technique separates analytes based on their interaction with a stationary phase, and the RID measures the change in refractive index of the eluent as analytes pass through the detector. This detection method is suitable for compounds like this compound that lack strong UV chromophores.

Optimized HPLC-RID methods for this compound analysis have been developed and validated. One study successfully applied an HPLC-RID method for the simultaneous determination of sugars and polyols, including this compound, in low-calorie and no-sugar added desserts. pharmainfo.inresearchgate.net The method utilized a Pb²⁺ Shodex Sugars SP0810 column operating at 80 °C with distilled water as the mobile phase at a flow rate of 0.5 mL/min. pharmainfo.inresearchgate.net This method demonstrated good linearity in a wide concentration range (0.1–5 mg/mL) with R² > 0.997 for all tested carbohydrates, including this compound. pharmainfo.inresearchgate.net The limits of detection (LOD) and quantification (LOQ) for the analyzed compounds were in the range of 0.01–0.17 mg/mL and 0.03–0.56 mg/mL, respectively. pharmainfo.inresearchgate.net The repeatability (RSD < 5%) and reproducibility of the HPLC-RID method were also found to be very good. pharmainfo.inresearchgate.net

Another application note describes a method for the analysis of four sugar alcohols, including this compound, using a Shim-pack SCR-101C column and an RID-20A detector. shimadzu.comscribd.com The analytical conditions involved a Shim-pack SCR-101C column (300 mm L. x 7.9 mm I.D., 10 µm) with water as the mobile phase at a flow rate of 0.5 mL/min and a column temperature of 85 °C. shimadzu.comscribd.com

HPLC-RID is also specified in the European Standard EN 15086:2006 for the determination of this compound and other polyols in foodstuffs. iteh.ai This standard describes this compound as a mixture of 1,6-GPS and 1,1-GPM and outlines an HPLC method for their determination. iteh.ai Peak identification is performed by comparing retention times with standards or by spiking samples with standards. iteh.ai Quantification is typically done by external calibration, integrating peak areas and comparing them to calibration curves. iteh.ai However, it is noted that peaks of different polyols, including GPS and maltitol (B1215825) or GPM and fructose (B13574), may overlap under certain circumstances, necessitating optimization of chromatographic conditions, particularly the type of counter-ion (Pb²⁺ or Ca²⁺) and column temperature. iteh.ai

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a powerful technique for the separation and detection of carbohydrates and polyols, offering high sensitivity without the need for derivatization. This method utilizes an anion-exchange column, typically operated at high pH, to separate analytes based on their weak acidity. Pulsed amperometric detection involves applying a potential waveform to a gold electrode to measure the current generated by the electrochemical oxidation of the analytes.

HPAE-PAD is a reliable method for the separation and quantification of polyols, including this compound, in complex samples. thermofisher.com A simple method for the determination of this compound and maltitol in food samples using HPAE-PAD with a Thermo Scientific Dionex CarboPac PA300-4µm column has been developed. thermofisher.com This method allowed for the separation of six polyols in less than 10 minutes, with a total run time of 31 minutes including column rinse and equilibration. thermofisher.com Calibration curves for this compound and maltitol up to 100 µg/mL showed good linearity. thermofisher.com The method demonstrated stable peak areas and low relative standard deviations (0.37% for this compound) over numerous injections, indicating its reliability for routine analysis. thermofisher.com

HPAEC-PAD using a high-resolution, high-capacity IC column has been shown to effectively separate seven sugar alcohols, including this compound, in under 15 minutes. antecscientific.com Notably, this method can separate the two isomers of this compound, 1,6-GPS and 1,1-GPM. antecscientific.com

Ion Chromatography for Polyol Determination

Ion chromatography, particularly high-performance ion chromatography (HPIC), is utilized for the analysis of polyols. This technique separates ions and polar molecules based on their interaction with an ion-exchange stationary phase.

A simple method for polyols analysis based on ion chromatography has been developed to improve analytical sample throughput. thermofisher.com This method utilizes a high-performance chromatography system and electrolytic eluent generation. thermofisher.com Ion chromatography in conjunction with HPAE-PAD is presented as a reliable method for the separation and quantification of polyols in complex samples. thermofisher.com

Thin Layer Chromatography (TLC) for Screening and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, cost-effective, and relatively rapid technique used for the qualitative analysis, screening, and purity assessment of various compounds, including sugars and polyols like this compound. It involves separating analytes on a thin layer of stationary phase coated on a plate, using a mobile phase to move the components at different rates.

TLC is used for the identification of this compound in pharmacopoeial monographs. fao.orgscribd.com The European Pharmacopoeia monograph for this compound includes identification tests involving liquid chromatography and thin layer chromatography. scribd.com TLC can be used to determine the presence of sugar polyols, and isomaltulose production has been verified by comparison with commercially available sugars as controls using TLC. researchgate.netscialert.net A typical TLC procedure for sugar polyols involves using a silica (B1680970) gel plate and a mobile phase consisting of a mixture of organic solvents and water. scribd.comscialert.net Detection is often achieved by spraying a visualization reagent, such as potassium permanganate (B83412) solution, and heating the plate to reveal the spots. scialert.net The principal spots in the chromatogram obtained from an this compound test solution are expected to have similar Rf values and colors to those of GPM and GPS standards. fao.org

Advanced Chromatographic Separation of this compound Diastereomers and Impurities

This compound is a mixture of two diastereomers, 1,6-GPS and 1,1-GPM, and the accurate determination of their ratio and the presence of other related substances and impurities is crucial for quality control. Advanced chromatographic techniques are employed for this purpose.

HPLC methods are used for the determination of related substances in this compound, with specific limits provided for several specified impurities in pharmacopoeial standards. scribd.com The separation of the two this compound diastereomers, 1,6-GPS and 1,1-GPM, can be achieved using HPAEC-PAD. antecscientific.com The elution order of the isomers is estimated to follow that of sorbitol and mannitol (B672), with GPS eluting before GPM. antecscientific.com

Chromatographic separation is also essential for isolating and identifying impurities that may arise during the synthesis of this compound. For instance, in the production of other compounds, column chromatography separation is used to obtain diastereoisomers and separate impurities. google.com While not specifically focused on this compound synthesis impurities, this highlights the general application of chromatography for impurity profiling of complex mixtures.

The separation of stereoisomers, including diastereomers, is a critical aspect of analytical chemistry, particularly in the pharmaceutical and food industries. researchgate.net While reversed-phase HPLC with achiral stationary phases may sometimes lack sufficient resolution for diastereomers, techniques like hydrophilic interaction liquid chromatography (HILIC) can offer acceptable selectivity for isomers. researchgate.netmdpi.com The European Pharmacopoeia monograph for this compound specifies limits for individual and total impurities, and liquid chromatography is used for their determination. scribd.com

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive information about the composition of a sample. These techniques are valuable for the detailed characterization of this compound and the identification of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples HPLC with mass spectrometry. LC-MS is widely used for the analysis of complex mixtures, providing both separation and structural information. creative-proteomics.comijprajournal.com While the search results did not provide specific examples of LC-MS applied directly to this compound characterization in detail, LC-MS is a general method for polyol detection, offering high sensitivity for identification and quantification in complex samples by providing structural confirmation and accurate mass measurement. creative-proteomics.com The combination of chromatographic separation and mass spectrometry allows for the isolation and identification of multiple polyols in a single sample, even in trace amounts. creative-proteomics.com

Other hyphenated techniques mentioned in the context of general analytical chemistry include Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS). ijprajournal.comhumanjournals.comspectroscopyonline.com GC-MS is another technique that combines chromatographic separation with mass spectrometry for the identification of substances. ijprajournal.com CE-MS offers high resolving power and sensitivity and is used in the analysis of various components, providing high separation efficiency and molecular mass information. humanjournals.com Although these techniques are not specifically detailed for this compound analysis in the provided search results, their general application in the comprehensive characterization of complex organic molecules suggests their potential utility in this compound research, particularly for identifying and characterizing unknown impurities or degradation products.

Hyphenated techniques enhance the capabilities of individual methods, allowing for both quantitative and qualitative analysis of complex mixtures. ijprajournal.com They are particularly useful for identifying unknown compounds in complex samples by combining separation with spectroscopic detection techniques like MS. ijprajournal.com

LC-MS/MS for Metabolite Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the identification and quantification of metabolites and trace compounds in complex samples. mdpi.comnih.gov LC-MS couples the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by tandem mass spectrometry. nih.govthermofisher.com This method is particularly well-suited for analyzing polar and semi-polar compounds like sugar alcohols, which are not easily analyzed by gas chromatography. thermofisher.comlcms.cz

In the context of this compound research, LC-MS/MS can be applied to:

Metabolite Identification: While this compound itself is the primary compound, studying its metabolic fate or the metabolic activity of microorganisms in its presence can involve identifying various related sugar alcohols or their derivatives. LC-MS/MS allows for the separation and identification of these metabolites based on their mass-to-charge ratio and fragmentation patterns. mdpi.comnih.gov

Trace Analysis: Detecting and quantifying trace impurities or degradation products within this compound samples is crucial for quality control and safety. LC-MS/MS offers high sensitivity, enabling the detection of compounds present at very low concentrations. mdpi.com

LC-MS/MS-based metabolomics studies often begin with an untargeted experiment to acquire full-scan data, followed by statistical analysis to identify molecular ions of interest. nih.gov Tandem MS is then used to obtain fragmentation data for structural elucidation and confirmation against spectral libraries or by de novo interpretation. nih.govthermofisher.com High-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, enhance the ability to calculate empirical formulae from molecular ions, aiding in the identification of unknown metabolites. thermofisher.com

GC-MS for Volatile Compound Analysis from Degradation

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds. mdpi.comkosfaj.org While this compound itself is not highly volatile, its degradation under certain conditions (e.g., high temperatures, specific enzymatic or microbial activity) can produce volatile compounds. GC-MS is an invaluable tool for characterizing these degradation products.

Applications of GC-MS in this compound degradation studies include:

Identification of Volatile Degradation Products: By analyzing the headspace above heated or degraded this compound samples, GC-MS can identify volatile compounds such as aldehydes, ketones, and alcohols that are indicative of thermal or chemical decomposition. mdpi.comresearchgate.net

Monitoring Degradation Pathways: Tracking the formation and evolution of specific volatile compounds over time using GC-MS can provide insights into the mechanisms and pathways of this compound degradation. mdpi.com

Quality Control: Detecting specific volatile markers of degradation can be used as a quality control measure to assess the stability and shelf-life of this compound-containing products.

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common approach for analyzing volatile compounds in food systems due to its simplicity, sensitivity, and effectiveness. mdpi.comkosfaj.orgnih.gov The identified volatile compounds can be analyzed using multivariate statistical methods to understand differences between samples or conditions. mdpi.comkosfaj.org

Spectroscopic Methods for In-Situ Monitoring and Solid-State Analysis

Spectroscopic techniques provide valuable information about the molecular structure, interactions, and physical state of materials. Raman and FTIR spectroscopy are particularly useful for in-situ monitoring and solid-state analysis of this compound, while solid-state NMR offers detailed structural insights into its amorphous and crystalline forms.

Raman and FTIR Spectroscopy for Material Characterization and Stability Monitoring

Raman and Fourier Transform Infrared (FTIR) spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound. horiba.commt.com These techniques are non-destructive and can be used to analyze materials in various states, including solids. horiba.com

In this compound research, Raman and FTIR spectroscopy are applied for:

Material Characterization: Obtaining vibrational spectra of this compound allows for its identification and confirmation of its chemical structure. arxiv.org Differences in spectra can indicate variations in the ratio of GPM and GPS isomers or the presence of impurities.

Solid-State Analysis: Both techniques are sensitive to the physical state of the material (crystalline or amorphous) and can be used to differentiate between different polymorphic forms of this compound or assess the degree of crystallinity. researchgate.nethelsinki.firesearchgate.net

Stability Monitoring: Changes in the vibrational spectra over time or under different environmental conditions (e.g., temperature, humidity) can indicate physical or chemical changes in this compound, such as hydration, dehydration, or degradation. researchgate.nethelsinki.firesearchgate.netresearchgate.net This allows for the monitoring of this compound's stability in formulations or during storage. helsinki.firesearchgate.netrsc.org

In-Situ Monitoring: FTIR spectroscopy, particularly with attenuated total reflection (ATR) accessories, can be used for real-time, in-situ monitoring of processes involving this compound, such as mixing or drying. mt.comreading.ac.uk

FTIR spectroscopy measures the absorption of infrared light by molecular vibrations, producing a unique molecular fingerprint. mt.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations. horiba.com Combining information from both techniques can provide a more comprehensive understanding of this compound's molecular structure and behavior. arxiv.org

Solid-State NMR for Structural Insights in Amorphous and Crystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique that provides detailed information about the atomic-level structure, dynamics, and interactions within solid materials, including both crystalline and amorphous phases. preprints.orgmdpi.comdoi.org Unlike solution-state NMR, ssNMR does not require the sample to be dissolved, making it ideal for analyzing solid forms of this compound. preprints.org

Applications of ssNMR in this compound research include:

Structural Elucidation: ssNMR can provide detailed structural information about the GPM and GPS isomers within solid this compound, including their conformation and packing arrangements in crystalline forms. preprints.orgmdpi.com

Characterization of Amorphous this compound: Amorphous materials lack long-range order, making them challenging to characterize by techniques like X-ray diffraction. preprints.orgnih.gov ssNMR can provide insights into the local molecular environment and dynamics in amorphous this compound. preprints.orgmdpi.comdoi.orgresearchgate.net

Distinguishing Crystalline and Amorphous Phases: ssNMR can differentiate between crystalline and amorphous regions within a sample and potentially quantify their relative proportions. mdpi.com

Studying Molecular Interactions: ssNMR can probe intermolecular interactions between this compound molecules or between this compound and other components in a mixture, which is important for understanding its behavior in formulations. preprints.orgdoi.orgnih.gov

Advances in ssNMR techniques, such as magic-angle spinning (MAS) and multidimensional experiments, have significantly improved its resolution and sensitivity, allowing for detailed structural analysis of complex compounds like this compound. preprints.orgmdpi.comdoi.org Chemical shift values obtained from ssNMR can be used to compare the molecular packing variations between crystalline and amorphous forms. doi.org

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. These methods are essential for understanding this compound's thermal behavior, including phase transitions like glass transition and melting, which are critical for its processing and stability.